molecular formula C46H94NO5P B14696638 Phosphoric acid, dioleate, dibutylethanolamine salt CAS No. 28215-72-7

Phosphoric acid, dioleate, dibutylethanolamine salt

Cat. No.: B14696638
CAS No.: 28215-72-7
M. Wt: 772.2 g/mol
InChI Key: DTLZWDOSRYYYKX-AWLASTDMSA-N
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Description

Phosphoric acid, dioleate, dibutylethanolamine salt is a complex chemical compound that combines the properties of phosphoric acid, oleic acid, and dibutylethanolamine. This compound is known for its unique surfactant properties, making it useful in various industrial applications. The combination of these components results in a compound that can interact with both hydrophilic and hydrophobic substances, enhancing its versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, dioleate, dibutylethanolamine salt typically involves the reaction of phosphoric acid with oleic acid to form phosphoric acid dioleate. This intermediate is then reacted with dibutylethanolamine to form the final salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.

  • Step 1: Formation of Phosphoric Acid Dioleate

      Reactants: Phosphoric acid and oleic acid

      Conditions: The reaction is typically carried out at elevated temperatures (around 60-80°C) with continuous stirring to ensure complete mixing of the reactants.

  • Step 2: Formation of this compound

      Reactants: Phosphoric acid dioleate and dibutylethanolamine

      Conditions: The reaction is carried out at room temperature with constant stirring. The pH is adjusted to neutral to facilitate the formation of the salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of automated systems for temperature and pH control is common to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, dioleate, dibutylethanolamine salt undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oleate moiety, leading to the formation of peroxides and other oxidation products.

    Substitution: The dibutylethanolamine part of the molecule can participate in substitution reactions, where the amino group can be replaced by other functional groups.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule into its constituent parts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions. These reactions often require the presence of a base to facilitate the nucleophilic attack.

    Hydrolysis: Acidic or basic conditions (using hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester bonds.

Major Products Formed

    Oxidation: Formation of peroxides and other oxidation products.

    Substitution: Formation of substituted dibutylethanolamine derivatives.

    Hydrolysis: Breakdown into phosphoric acid, oleic acid, and dibutylethanolamine.

Scientific Research Applications

Phosphoric acid, dioleate, dibutylethanolamine salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.

    Biology: Employed in cell culture studies to improve the delivery of hydrophobic drugs and other molecules to cells.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with both hydrophilic and hydrophobic substances.

    Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of phosphoric acid, dioleate, dibutylethanolamine salt is primarily based on its surfactant properties. The compound can reduce the surface tension between different phases, facilitating the mixing and interaction of hydrophilic and hydrophobic substances. The molecular targets include cell membranes and other lipid-containing structures, where the compound can enhance the permeability and delivery of various molecules.

Comparison with Similar Compounds

Phosphoric acid, dioleate, dibutylethanolamine salt can be compared with other similar compounds such as:

    Dimethylethanolamine: Similar in structure but lacks the oleate and phosphoric acid components, making it less effective as a surfactant.

    Diethylethanolamine: Another related compound with different alkyl groups, resulting in varying surfactant properties.

    Triethanolamine: Contains three ethanolamine groups, providing different chemical and physical properties compared to dibutylethanolamine.

Uniqueness

The uniqueness of this compound lies in its combination of phosphoric acid, oleic acid, and dibutylethanolamine, which imparts both hydrophilic and hydrophobic properties. This makes it highly versatile and effective in various applications, particularly as a surfactant and emulsifier.

Properties

CAS No.

28215-72-7

Molecular Formula

C46H94NO5P

Molecular Weight

772.2 g/mol

IUPAC Name

bis[(Z)-octadec-9-enyl] hydrogen phosphate;2-(dibutylamino)ethanol

InChI

InChI=1S/C36H71O4P.C10H23NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-11(9-10-12)8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,37,38);12H,3-10H2,1-2H3/b19-17-,20-18-;

InChI Key

DTLZWDOSRYYYKX-AWLASTDMSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOP(=O)(OCCCCCCCC/C=C\CCCCCCCC)O.CCCCN(CCO)CCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC.CCCCN(CCCC)CCO

Origin of Product

United States

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